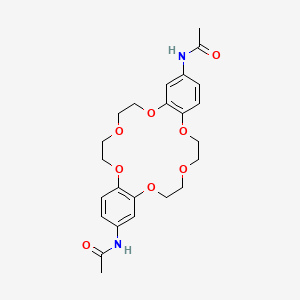
20,24-Diacetamido-2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエンは、複数のベンゼン環と酸素原子を環状に配置した独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエンの合成は、通常、複数の段階を伴います。
ベンゼン環の形成: 最初の段階は、一連の環化反応によってベンゼン環を形成することです。
酸素原子の導入: 酸素原子は、過酸化水素や過マンガン酸カリウムなどの試薬を用いた酸化反応によって構造に導入されます。
環化: 環状構造は、分子内環化反応によって形成され、パラジウムや白金などの触媒を必要とする場合があります。
アセチル化: 最後の段階では、酸性条件下で無水酢酸を使用してアミン基をアセチル化します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、様々な酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して、この化合物を還元型に変換することができます。
置換: 置換反応は、ベンゼン環またはアミン基で起こり、置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。
置換: ハロゲン、アルキル化剤、およびその他の置換基。
主要生成物
これらの反応から生成される主要生成物には、元の化合物の様々な酸化、還元、および置換誘導体が含まれます。
科学的研究の応用
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエンは、いくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との相互作用の可能性について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について調査されています。
産業: 高度な材料やポリマーの開発に利用されます。
作用機序
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、およびその他のタンパク質が含まれます。この化合物の構造により、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらすことができます。
類似化合物の比較
類似化合物
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエン: 構造は似ていますが、置換基や官能基が異なる場合があります。
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエン: 環状構造は似ていますが、アミンや酸素原子の配置が異なります。
独自性
20,24-ジアセトアミド-2,3,11,12-ジベンゾ-1,4,7,10,13,16-ヘキサオキサシクロオクタデカ-2,11-ジエンの独自性は、ベンゼン環、酸素原子、およびアセチル化されたアミン基の特定の配置にあります。この独特の構造は、独特の化学的および生物学的特性を付与し、様々な用途に役立つ化合物となっています。
類似化合物との比較
N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide is unique due to its specific structural features and functional groups. Similar compounds include other n-acetylarylamines and related acetamides. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
特性
分子式 |
C24H30N2O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
N-(24-acetamido-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)acetamide |
InChI |
InChI=1S/C24H30N2O8/c1-17(27)25-19-3-5-21-23(15-19)33-13-9-29-8-12-32-22-6-4-20(26-18(2)28)16-24(22)34-14-10-30-7-11-31-21/h3-6,15-16H,7-14H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
LJZFZONHBHJOJM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)NC(=O)C)OCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















